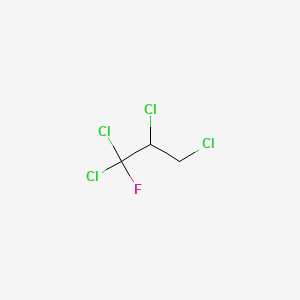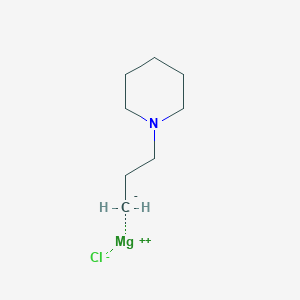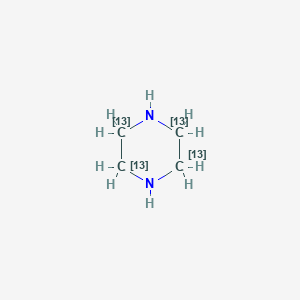
(2,3,5,6-13C4)1,4-diazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3,5,6-13C4)1,4-diazinane is a compound belonging to the class of diazinanes, which are nitrogen-containing heterocycles. These compounds consist of a saturated four-carbon, two-nitrogen ring. The specific isotopic labeling with carbon-13 at positions 2, 3, 5, and 6 makes this compound particularly useful in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,5,6-13C4)1,4-diazinane typically involves the incorporation of carbon-13 isotopes into the diazinane structure. This can be achieved through various synthetic routes, including the use of labeled precursors in cyclization reactions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of the isotopic labels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using labeled starting materials. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
(2,3,5,6-13C4)1,4-diazinane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions may produce halogenated or alkylated derivatives .
Applications De Recherche Scientifique
(2,3,5,6-13C4)1,4-diazinane has a wide range of scientific research applications, including:
Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Mécanisme D'action
The mechanism of action of (2,3,5,6-13C4)1,4-diazinane involves its interaction with specific molecular targets and pathways. The isotopic labeling allows for detailed studies of its metabolic pathways and interactions with enzymes and other biomolecules. This can provide insights into its biological effects and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: A similar compound with a six-membered ring containing two nitrogen atoms, commonly used in pharmaceuticals.
Hexahydropyrimidine: Another six-membered ring compound with two nitrogen atoms, used in various chemical applications.
Hexahydropyridazine: Similar in structure but with different nitrogen atom positions, used in chemical synthesis.
Uniqueness
The uniqueness of (2,3,5,6-13C4)1,4-diazinane lies in its isotopic labeling, which makes it particularly valuable for research applications that require precise tracking and analysis of molecular interactions and transformations .
Propriétés
Numéro CAS |
525586-93-0 |
|---|---|
Formule moléculaire |
C4H10N2 |
Poids moléculaire |
90.107 g/mol |
Nom IUPAC |
(2,3,5,6-13C4)1,4-diazinane |
InChI |
InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2/i1+1,2+1,3+1,4+1 |
Clé InChI |
GLUUGHFHXGJENI-JCDJMFQYSA-N |
SMILES isomérique |
[13CH2]1[13CH2]N[13CH2][13CH2]N1 |
SMILES canonique |
C1CNCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




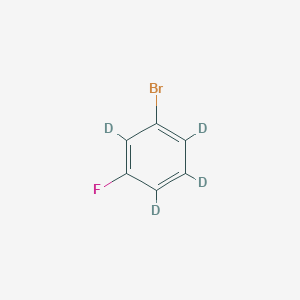
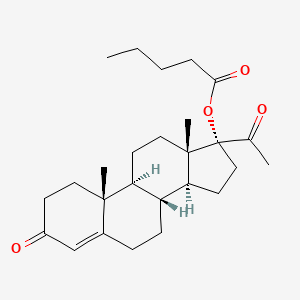

![(2S)-6-amino-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;hydrochloride](/img/structure/B15289738.png)
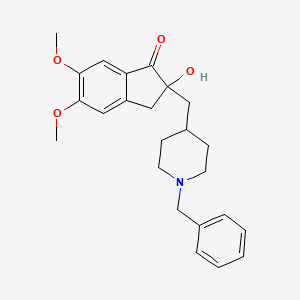

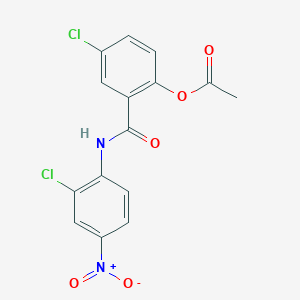
![[(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate](/img/structure/B15289783.png)


